2-(1H-indazol-6-yl)ethanamine
Description
The Indazole Scaffold in Medicinal Chemistry: A Privileged Fragment for Drug Discovery
Historical Context and Significance of Indazole Derivatives in Pharmaceutical Products
First described by the renowned chemist Emil Fischer, the indazole nucleus has a long-standing history in chemical science. nih.gov While rarely found in nature, synthetic indazole derivatives have become a major focus of research due to their extensive range of pharmacological activities. nih.govevitachem.com Over the decades, scientific investigation has revealed that compounds containing this scaffold possess potent anti-inflammatory, antitumor, antibacterial, anti-HIV, and antiarrhythmic properties, among others. evitachem.comevitachem.comresearchgate.netnih.gov This wide spectrum of biological activity has cemented the significance of indazole derivatives in the development of pharmaceutical products. researchgate.net
Prevalence of the Indazole Moiety in Commercial Drugs and Clinical Candidates
The therapeutic potential of the indazole scaffold is not merely theoretical; it is validated by the existence of numerous commercially successful drugs and promising clinical candidates. As of 2021, at least 43 therapeutic agents containing the indazole moiety were reported to be in clinical use or trials. evitachem.comdntb.gov.ua Notable examples of FDA-approved drugs include:
| Drug Name | Therapeutic Use |
| Axitinib | Anticancer (Kinase Inhibitor) |
| Pazopanib | Anticancer (Tyrosine Kinase Inhibitor) |
| Niraparib | Anticancer (PARP Inhibitor) |
| Bendazac | Anti-inflammatory |
| Benzydamine | Local Analgesic and Anti-inflammatory |
| Granisetron | Antiemetic (5-HT3 Receptor Antagonist) |
| Entrectinib | Anticancer (Tyrosine Kinase Inhibitor) |
This table contains a selection of commercial drugs featuring the indazole scaffold. evitachem.comresearchgate.netbiosynth.com
The success of these drugs highlights the versatility of the indazole core in targeting a diverse array of enzymes and receptors, solidifying its status as a crucial building block in medicinal chemistry. biosynth.com
The Ethanamine Moiety in Bioactive Compounds and Drug Design
The ethanamine group, particularly when attached to an aromatic or heteroaromatic ring system, is another structural motif of profound importance in medicinal chemistry. This fragment is a key component in a vast number of bioactive molecules, including endogenous neurotransmitters and a wide range of therapeutic agents. acs.orgmdpi.com
Role of Phenethylamine (B48288) and Heteroarylethylamine Scaffolds in Medicinal Chemistry
The 2-phenethylamine scaffold is a fundamental structure in medicinal chemistry, forming the backbone of essential endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are critical for mood and voluntary movement. acs.org Its structure is also embedded in numerous natural alkaloids and synthetic drugs. acs.org
In drug design, the replacement of the phenyl ring in a phenethylamine with a heteroaromatic ring, creating a heteroarylethylamine, is a common and effective strategy known as bioisosteric replacement. nih.govsemanticscholar.org This approach is used to modulate a compound's properties to improve activity, selectivity, bioavailability, or toxicity profiles, thereby expanding the chemical space available for drug discovery. nih.govsemanticscholar.org The resulting 2-heteroarylethylamines are found in a wide range of pharmacologically active compounds. semanticscholar.orgderpharmachemica.com
Integration of the Ethanamine Motif in Drug Backbones
The ethanamine motif serves as a crucial linker and pharmacophoric element in many drug structures. It provides a two-carbon tether connecting an amino group to a larger ring system, a defining feature for many classes of biologically active compounds. The basic nitrogen of the ethanamine is often critical for forming key interactions, such as salt bridges, with biological targets like receptors and enzymes. This integration is evident in drugs targeting the central nervous system and beyond. For instance, derivatives of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine have been synthesized and evaluated as potent 5-HT2C receptor agonists. austinpublishinggroup.com
Rationale for Investigating 2-(1H-Indazol-6-yl)ethanamine: Bridging Privileged Scaffolds for Novel Therapeutic Agents
The investigation of this compound is predicated on a rational drug design strategy: the deliberate fusion of two privileged scaffolds to create a novel molecular framework with high potential for therapeutic activity. This compound serves as a versatile chemical building block, combining the proven biological relevance of the indazole-6-yl core with the essential pharmacophoric features of the ethanamine side chain. evitachem.comsemanticscholar.org
Research into derivatives built upon the 2-(1H-indazol-6-yl) core provides a strong rationale for its utility. For example, a recent study detailed the design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). evitachem.com FLT3 is a critical target in acute myeloid leukemia (AML), and inhibitors based on this indazole structure showed strong activity against drug-resistant FLT3 mutants. evitachem.com This highlights the potential of the 2-(1H-indazol-6-yl) moiety to anchor potent and selective kinase inhibitors.
Further reinforcing this rationale, other complex molecules incorporating the 2-(1H-indazol-6-yl) fragment have shown significant biological effects. (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives were identified as nanomolar inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov Additionally, N-(1H-indazol-6-yl)sulfonamides have been developed as potent positive allosteric modulators (PAMs) of the M5 muscarinic acetylcholine (B1216132) receptor, a target for neurological disorders. derpharmachemica.com
In each of these successful examples, the 2-(1H-indazol-6-yl) portion of the molecule serves as the foundational scaffold, while the attached chemical group, analogous to the ethanamine in the parent compound, explores the binding pocket and defines the ultimate biological activity. Therefore, this compound represents a key starting material and a logical intermediate for the synthesis of libraries of new compounds, aiming to discover novel and effective agents against a range of diseases, particularly in oncology and neurology.
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indazol-6-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-1-2-8-6-11-12-9(8)5-7/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDRJEQNMNFKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313192 | |
| Record name | 1H-Indazole-6-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-47-3 | |
| Record name | 1H-Indazole-6-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-6-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indazol-6-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 2 1h Indazol 6 Yl Ethanamine and Its Derivatives
General Approaches to Indazole Scaffold Synthesis
The construction of the indazole core is a critical first step in the synthesis of its derivatives. Over the years, numerous methods have been developed, with recent advancements focusing on catalytic and environmentally friendly approaches to improve efficiency, selectivity, and sustainability.
Catalyst-Based Synthesis of Indazoles: Recent Advances and Applications
Catalyst-based methods have revolutionized the synthesis of indazoles, offering milder reaction conditions and greater control over the final product. benthamdirect.com Transition metal catalysts, in particular, have been extensively utilized.
Recent advancements in catalyst-based indazole synthesis have provided a significant boost to the creation of this valuable pharmacophore. benthamdirect.comingentaconnect.com These methods have facilitated the production of a wide array of indazole derivatives and analogs, which are crucial for their use in pharmaceutical products and other organic molecules. benthamdirect.com The application of both acid-base and transition-metal catalysts has proven to be especially effective in improving the efficiency and selectivity of indazole synthesis. benthamdirect.comresearchgate.net
Transition Metal-Catalyzed Syntheses: A variety of transition metals, including palladium, copper, rhodium, and gold, have been employed in C-H activation, C-N bond formation, and cyclization reactions to construct the indazole ring system. researchgate.netnih.gov For instance, palladium-catalyzed intramolecular C-H amination of aminohydrazones is a notable method for forming the 1H-indazole scaffold. nih.gov Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have also been developed for the synthesis of 2H-indazoles. organic-chemistry.org
Acid/Base-Catalyzed Syntheses: Acid and base catalysis plays a crucial role in several indazole synthesis methodologies. These catalysts can facilitate key steps such as cyclization and dehydration. benthamdirect.com The choice of acid or base can significantly influence the reaction pathway and the final product distribution.
Below is a table summarizing various catalyst-based approaches to indazole synthesis:
| Catalyst Type | Reaction Type | Starting Materials | Key Features |
| Palladium | Intramolecular C-H Amination | Aminohydrazones | Ligand-free conditions |
| Copper | One-pot, Three-component | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | Good functional group tolerance |
| Rhodium | C-H Activation/Annulation | Azobenzenes and Alkynes | High efficiency |
| Gold | N-Arylation | Indazole and Aryl Halides | Heterogeneous catalysis |
Green Chemistry Approaches in Indazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods for indazoles, in line with the principles of green chemistry. benthamdirect.comrsc.org These approaches aim to reduce waste, use less hazardous reagents, and employ renewable resources.
Sustainable and eco-friendly methods for synthesizing this important class of heterocyclic compounds have garnered considerable attention. rsc.org One such approach involves the photo-organic synthesis of indazoles from azobenzenes. This method is notable for being metal- and hydrogen-source-free, proceeding via a direct deoxygenative cyclization under visible light. rsc.org Another green method involves the use of ammonium chloride as a mild acid catalyst in ethanol for the synthesis of 1H-indazole derivatives from ortho-hydroxybenzaldehydes and hydrazine hydrate. samipubco.com This grinding protocol offers benefits such as high yields, shorter reaction times, and an easy work-up procedure. samipubco.com
Key green chemistry strategies in indazole synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol.
Catalytic Reactions: Employing catalysts to reduce the need for stoichiometric reagents and minimize waste.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times.
One-Pot Reactions: Designing multi-step syntheses to occur in a single reaction vessel, which reduces solvent usage and purification steps. organic-chemistry.org
Regioselective Synthesis of N-Alkylated Indazoles
The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of two different regioisomers. The control of regioselectivity in N-alkylation is a significant challenge in indazole chemistry. beilstein-journals.orgnih.gov The development of protocols that selectively yield either N1- or N2-substituted indazoles is crucial for their application in drug discovery. beilstein-journals.org
Several factors influence the N1/N2 regioselectivity, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used in the reaction. beilstein-journals.orgresearchgate.net For example, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. beilstein-journals.orgresearchgate.net Conversely, employing different conditions, such as Mitsunobu conditions, can favor the formation of the N2-isomer. nih.gov Recent studies have also explored the use of trifluoromethanesulfonic acid (TfOH) to catalyze the highly selective N2-alkylation of indazoles with diazo compounds. researchgate.net
The following table highlights the influence of reaction conditions on the regioselectivity of indazole N-alkylation:
| Base/Catalyst | Solvent | Alkylating Agent | Major Product |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | N1-alkylated indazole |
| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Methyl Iodide | Mixture of N1 and N2 |
| DEAD/PPh3 (Mitsunobu) | Tetrahydrofuran (THF) | Alcohol | N2-alkylated indazole |
| Trifluoromethanesulfonic Acid (TfOH) | Dichloromethane (DCM) | Diazo Compound | N2-alkylated indazole |
Synthetic Routes to 2-(1H-Indazol-6-yl)ethanamine and Direct Precursors
The synthesis of this compound requires the introduction of a two-carbon amine-containing side chain at the 6-position of the indazole ring. Several strategies can be envisioned for this transformation, often involving the functionalization of a pre-formed indazole core.
Specific Syntheses of Indazolyl-Ethanamine Derivatives
The synthesis of specific indazolyl-ethanamine derivatives often starts from a readily available substituted indazole. A common precursor is 6-nitro-1H-indazole, which can be chemically modified in a stepwise manner to introduce the desired ethanamine side chain. For instance, a multi-step synthesis can be employed starting from 6-nitro-1H-indazole to create 2-azetidinone derivatives bearing a 2-(6-nitro-1H-indazol-1-yl)ethylamino moiety. scielo.brscielo.br This involves an initial N-alkylation of 6-nitro-1H-indazole with a two-carbon electrophile. scielo.br Although this example illustrates the introduction of a substituted ethanamine chain at the N1 position, similar principles can be applied to functionalize the C6 position.
A plausible synthetic route to this compound could involve the following key transformations starting from 6-nitro-1H-indazole:
Reduction of the nitro group: The 6-nitro group can be reduced to a 6-amino group using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C). wikipedia.org
Conversion of the amino group to a leaving group: The 6-amino group can be converted into a diazonium salt, which can then be displaced by a cyanide group to form 1H-indazole-6-carbonitrile.
Reduction of the nitrile: The nitrile group can then be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield the target this compound. chemguide.co.ukorganic-chemistry.orgstudymind.co.uk
Strategies for Incorporating the Ethanamine Side Chain to the Indazole Core
Several strategies can be employed to introduce the ethanamine side chain onto the indazole core at the 6-position. These methods often rely on the functionalization of a suitable precursor, such as a 6-formyl or 6-cyanoindazole.
From 6-Formyl-1H-indazole via the Henry Reaction: The Henry (nitroaldol) reaction provides a powerful method for carbon-carbon bond formation. organic-chemistry.orgresearchgate.net This reaction can be utilized to introduce the ethanamine side chain as follows:
Henry Reaction: 6-Formyl-1H-indazole can be reacted with nitromethane in the presence of a base to form 6-(2-nitrovinyl)-1H-indazole.
Reduction of the Nitroalkene: The resulting nitroalkene can then be reduced to the corresponding primary amine, this compound. This reduction can be achieved using various methods, including catalytic hydrogenation or metal hydrides. wikipedia.orgursinus.eduthieme-connect.de
From 1H-Indazole-6-carbonitrile: Another viable strategy involves the use of 1H-indazole-6-carbonitrile as a key intermediate.
Synthesis of 1H-Indazole-6-carbonitrile: This intermediate can be prepared from 6-amino-1H-indazole via a Sandmeyer reaction or from 6-bromo-1H-indazole via a cyanation reaction.
Reduction of the Nitrile: The nitrile group of 1H-indazole-6-carbonitrile can be reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to afford this compound. chemguide.co.ukorganic-chemistry.orgacs.org
The following table summarizes potential precursors and the key reactions for the synthesis of the ethanamine side chain:
| Precursor | Key Reaction(s) | Reagents | Intermediate | Final Product |
| 6-Formyl-1H-indazole | Henry Reaction, Reduction | Nitromethane, Base; Reducing Agent | 6-(2-Nitrovinyl)-1H-indazole | This compound |
| 1H-Indazole-6-carbonitrile | Reduction | LiAlH₄ or Catalytic Hydrogenation | - | This compound |
| 6-Nitro-1H-indazole | Reduction, Diazotization, Cyanation, Reduction | Reducing Agent; NaNO₂, H⁺; CuCN; Reducing Agent | 6-Amino-1H-indazole, 1H-Indazole-6-carbonitrile | This compound |
Derivatization and Structural Modification of this compound for Enhanced Bioactivity
The indazole scaffold is a privileged motif in medicinal chemistry, frequently found in compounds with a wide array of biological activities. nih.govnih.gov Strategic derivatization and structural modification of the lead compound, this compound, are crucial for optimizing its pharmacological profile. These modifications typically target three main areas: the indazole ring itself, the ethanamine side chain, and the terminal amine group, or involve more profound changes like scaffold hopping.
The bicyclic indazole ring offers multiple positions for substitution, allowing for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. chim.itresearchgate.net The most common sites for functionalization are the C-3, C-5, C-6, and C-7 positions on the carbon framework, as well as the N-1 and N-2 nitrogen atoms of the pyrazole ring.
At the C-3 Position: The C-3 position is a frequent target for introducing diverse substituents. Methodologies such as palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, enable the introduction of various aryl and heteroaryl moieties. researchgate.net Other functionalizations at this position include halogenation (iodination, bromination), which provides a handle for further modifications, as well as nitration, amination, alkylation, and arylation. chim.itrsc.orgacs.org For instance, C-3 allylation of 1H-indazoles has been achieved using copper hydride catalysis. researchgate.net
At the C-5 and C-6 Positions: Modifications at the C-5 and C-6 positions of the benzene portion of the indazole ring are also common. For example, starting from 5-bromo-1H-indazol-3-amine, Suzuki coupling reactions can be employed to introduce a variety of substituted aryl groups at the C-5 position. mdpi.com Similarly, variation of aryl substituents at the C-6 position has been used to optimize inhibitors of protein kinase C-zeta. nih.gov
At the C-7 Position: The C-7 position can also be functionalized. For instance, a palladium-catalyzed C-H arylation of 1-methyl-4-nitro-1H-indazole has been shown to be directed to the C-7 position under specific solvent and ligand conditions. researchgate.net
At the N-1 and N-2 Positions: The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated or arylated. nih.gov These modifications can significantly impact the compound's properties and biological activity. For example, a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized starting from 6-nitro-1H-indazole, demonstrating functionalization at the N-1 position. scielo.br
| Position on Indazole Ring | Type of Functionalization | Example Reaction/Method | Reference |
|---|---|---|---|
| C-3 | Arylation/Heteroarylation | Suzuki-Miyaura Cross-Coupling | researchgate.net |
| C-3 | Halogenation (Iodination) | Treatment with I2 and KOH in DMF | chim.it |
| C-3 | Nitration | Radical C3-nitration using Fe(NO3)3 | chim.it |
| C-3 | Amination | Various methods reported | chim.it |
| C-5 | Arylation | Suzuki Coupling with boronic acid esters | mdpi.com |
| C-6 | Arylation | Variation of aryl substituents | nih.gov |
| C-7 | Arylation | Palladium-catalyzed C-H arylation | researchgate.net |
| N-1 | Alkylation | Reaction with ethyl bromoacetate | scielo.br |
| N-2 | Arylation | Rhodium(III)-catalyzed C–H bond addition | nih.gov |
The ethanamine side chain and its terminal amino group are critical pharmacophoric elements that can be modified to alter a compound's interaction with its biological target, as well as its solubility and metabolic stability.
Chain Homologation, Rigidity, and Branching: While the ethanamine (-CH₂CH₂NH₂) linker is common, its length and flexibility can be altered. Strategies may include shortening or lengthening the alkyl chain, or introducing conformational constraints through cyclization (e.g., incorporating it into a piperidine or other heterocyclic ring).
Terminal Amine Modifications: The primary amine group is a key site for derivatization due to its nucleophilicity and ability to form hydrogen bonds. mdpi.com Common modifications include:
Acylation: Reaction with carboxylic acids or their derivatives to form amides. For instance, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine has been converted to its corresponding benzamide derivative. researchgate.net Similarly, ethyl amide-linked indazole hybrids have been synthesized. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation/Reductive Amination: Introduction of one or two alkyl groups to form secondary or tertiary amines. nih.govillinois.edu
Carbamate and Urea Formation: Reaction with isocyanates or chloroformates to yield ureas and carbamates, respectively. Phenyl urea derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl have been reported. researchgate.net
Prodrug Strategies: The amine group can be temporarily masked to improve properties like membrane penetration. mdpi.com For example, forming an azetidin-2-one ring on the terminal nitrogen of a hydrazone derived from 2-(6-nitro-1H-indazol-1-yl)ethanamine has been explored. scielo.br
These modifications can be used to probe the binding pocket of a target protein, introduce new interaction points, or block unwanted metabolic pathways like N-acetylation or oxidation by monoamine oxidase. mdpi.com
| Modification Type | Reagent/Method | Resulting Functional Group | Reference |
|---|---|---|---|
| Acylation | Benzoic acid, EDC, HOBt | Amide | researchgate.net |
| Urea Formation | Isocyanate | Urea | researchgate.net |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | nih.gov |
| Cyclization | Reaction with chloroacetyl chloride | Azetidin-2-one | scielo.br |
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel chemotypes with improved properties while retaining the desired biological activity. researchgate.netnih.gov These approaches involve replacing the core molecular framework (the scaffold) or specific functional groups with alternatives that are structurally distinct but have similar biological effects. nih.gov
Indazole as a Privileged Scaffold: The indazole ring is considered a "privileged scaffold" and has proven to be effective in scaffold hopping exercises, particularly for developing protein kinase inhibitors. pharmablock.com It is often used as a bioisostere for other aromatic systems like indole (B1671886) or phenol. pharmablock.com Compared to phenol, indazole is generally more lipophilic and less susceptible to phase I and II metabolism. pharmablock.com As a bioisostere for indole, indazole offers an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving affinity for a biological target. pharmablock.com
Examples of Scaffold Hopping and Bioisosterism:
A scaffold hopping strategy was used to design novel farnesoid X receptor (FXR) agonists for the treatment of Metabolic Associated Steatohepatitis (MASH), leading to the discovery of new potent indazole-based compounds. nih.gov
In another example, a series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were developed based on a previous bioisosteric scaffold, resulting in potent inhibitors of Polo-like kinase 4 (PLK4). nih.gov
These strategies are invaluable for navigating chemical space, overcoming limitations of existing scaffolds (e.g., poor pharmacokinetics, toxicity), and generating novel intellectual property. researchgate.net
| Original Scaffold/Group | Bioisosteric Replacement | Rationale/Advantage | Reference |
|---|---|---|---|
| Phenol | Indazole | More lipophilic, less vulnerable to metabolism. | pharmablock.com |
| Indole | Indazole | Additional hydrogen bond acceptor (N2). | pharmablock.com |
| Non-indazole FXR agonist | Indazole scaffold | Discovery of novel chemotypes with potent activity. | nih.gov |
| Previous Kinase Scaffold | (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one | Identification of potent PLK4 inhibitors. | nih.gov |
Pharmacological Investigations and Biological Activities of 2 1h Indazol 6 Yl Ethanamine Derivatives
Anticancer and Antiproliferative Activities
The indazole nucleus is a key pharmacophore in the design of various kinase inhibitors, and derivatives of 2-(1H-indazol-6-yl)ethanamine have shown considerable promise as anticancer agents. nih.govnih.gov Their activity is often linked to the inhibition of critical enzymes involved in cancer cell proliferation and survival.
Inhibition of FMS-like Tyrosine Kinase 3 (FLT3) and its Mutants
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a crucial therapeutic target. aalto.fi A series of derivatives, specifically N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamides, have been developed as potent FLT3 inhibitors. aalto.fi One of the most effective compounds from this series, designated 8r, demonstrated strong inhibitory activity against wild-type FLT3 with a half-maximal inhibitory concentration (IC50) of 41.6 nM. aalto.fi
Crucially, these type II FLT3 inhibitors were also found to be more potent against FLT3 mutants associated with drug resistance. aalto.fi Compound 8r showed significant activity against the FLT3-ITD (W51) mutant with an IC50 of 22.8 nM and was exceptionally potent against the FLT3-TKD (D835Y) mutant, with an IC50 value of 5.64 nM. aalto.fi Further research into (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives also identified potent inhibitors of FLT3, with compound 10q showing strong activity against FLT3-ITD-positive AML cells and overcoming multiple resistance mutations. researchgate.net
Table 1: Inhibitory Activity of Indazole Derivatives against FLT3 and its Mutants
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 8r | FLT3 (Wild-Type) | 41.6 |
| FLT3-ITD (W51) | 22.8 | |
| FLT3-TKD (D835Y) | 5.64 |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The indazole scaffold is a key feature in approved VEGFR-2 inhibitors like pazopanib and axitinib. mdpi.com In this context, novel indazole derivatives have been designed as specific VEGFR-2 kinase inhibitors. nih.gov One particularly potent compound, referred to as compound 30, was found to inhibit VEGFR-2 with an IC50 of just 1.24 nM. nih.gov This compound also demonstrated significant anti-angiogenic properties by inhibiting cell migration and the formation of blood vessels in human umbilical vein endothelial cells (HUVECs). nih.gov Another study highlighted a 6-indazolyl triazole derivative, 16b, which inhibited VEGFR-2 with an IC50 value of 0.56 µM. mdpi.com
Table 2: Inhibitory Activity of Indazole Derivatives against VEGFR-2
| Compound | Target | IC50 |
|---|---|---|
| Compound 30 | VEGFR-2 | 1.24 nM |
| Compound 16b | VEGFR-2 | 0.56 µM |
Mechanism of Apoptosis Induction in Cancer Cell Lines
Beyond kinase inhibition, a primary mechanism through which indazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The FLT3 inhibitor 10q was shown to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net Another indazole derivative, compound 2f, was found to promote apoptosis in a breast cancer cell line (4T1) through the ROS-mitochondrial apoptotic pathway. nih.gov Studies on a series of 1H-indazole-3-amine derivatives identified a compound, 6o, that affects apoptosis and the cell cycle, potentially by inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway. nih.gov Furthermore, compounds such as N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (compound 4) and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (compound 9) have been shown to trigger apoptosis in a dose-dependent manner in ovarian and lung cancer cells.
Activity Against Various Human Tumor Cell Lines
The antiproliferative effects of this compound derivatives have been evaluated across a broad spectrum of human cancer cell lines. A series of 6-substituted amino-1H-indazole derivatives showed growth inhibitory activity in four tested cancer cell lines, with IC50 values ranging from 2.9 to 59.0 µM. For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited potent activity against the human colorectal cancer cell line HCT116 with an IC50 value of 14.3 µM. Other derivatives showed significant antiproliferative effects against A2780 ovarian carcinoma and A549 lung adenocarcinoma cells, with IC50 values between 4.21 and 18.6 µM. Another study on different indazole derivatives reported a compound (6o) with a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, showing an IC50 value of 5.15 µM. nih.gov
Table 3: Antiproliferative Activity of Indazole Derivatives in Human Tumor Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | Colorectal Cancer | 14.3 |
| Compound 4 | A2780 | Ovarian Carcinoma | 4.21 - 18.6 |
| Compound 9 | A549 | Lung Adenocarcinoma | 4.21 - 18.6 |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 |
Neuropharmacological Activities
In addition to their anticancer properties, derivatives based on the indazole structure have been investigated for their effects on the central nervous system, particularly their interaction with neurotransmitter receptors.
Serotonin (B10506) (5-HT) Receptor Modulation: Agonistic Activity at 5-HT2 and 5-HT2C Receptors
Serotonin 5-HT2 receptors are recognized as important targets for a new class of therapeutic agents. Research into indazole analogues has led to the identification of potent 5-HT2 receptor agonists. Specifically, a series of 1-(2-aminopropyl)-1H-indazole analogues were synthesized and evaluated, leading to the discovery of 1-((S)-2-aminopropyl)-1H-indazol-6-ol (compound 9). This compound was identified as a potent, peripherally acting 5-HT2 receptor agonist with a half-maximal effective concentration (EC50) of 42.7 nM and a maximal effect (Emax) of 89%. It demonstrated high selectivity for the 5-HT2 receptors compared to other serotonin receptor subtypes. This activity suggests potential applications for such derivatives in conditions modulated by the 5-HT2 receptor system.
Implications for Ocular Hypotensive Activity
Derivatives of the indazole scaffold have been identified as a promising class of agents for the treatment of ocular hypertension and glaucoma. researchgate.netnih.gov Research has focused on serotonin 5-HT2 receptor agonists, which have been shown to effectively reduce intraocular pressure (IOP). nih.govnih.gov One such compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol (also known as AL-34662), was identified as a potent and peripherally acting 5-HT2 receptor agonist. researchgate.netnih.gov This derivative potently lowers intraocular pressure in conscious ocular hypertensive monkeys, demonstrating a reduction of 13 mmHg, which corresponds to a 33% decrease. nih.gov This effect appears to be locally mediated rather than a result of central nervous system activity. nih.gov
Further structural modifications led to the identification of (8R)-1-[(2S)-2-aminopropyl]-8,9-dihydro-7H-pyrano[2,3-g]indazol-8-ol, another selective 5-HT2 receptor agonist. nih.gov This compound also showed a desirable profile for reducing IOP in nonhuman primate models of glaucoma. nih.gov The development of these indazole derivatives highlights their potential as a novel therapeutic approach for managing conditions characterized by elevated intraocular pressure. nih.gov
Antimicrobial Activities
The indazole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial properties. nih.govnih.gov
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Indazole derivatives have been synthesized and evaluated for their efficacy against various Gram-positive and Gram-negative bacterial strains. nih.gov In one study, certain 2H-indazole derivatives displayed modest activity against Gram-positive clinical isolates. nih.gov Specifically, compounds showed inhibitory effects on Enterococcus faecalis, while another derivative demonstrated a broader spectrum of action against Staphylococcus epidermidis and Staphylococcus aureus, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. nih.gov
Other research into related heterocyclic compounds has also shown promise. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives, which are structurally related to indazoles, were found to be highly potent antibacterial agents against both Gram-positive and Gram-negative species, with some compounds showing a MIC of 0.027 µM/ml. nih.gov Similarly, studies on 6-bromo-1H-indazole analogues bearing a 1,2,3-triazole moiety found that some of these compounds expressed moderate to good inhibition against bacterial strains, such as Bacillus subtilis. researchgate.net However, in the same study, strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa were unaffected. researchgate.net
| Compound Class | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 2H-Indazole Derivative | Enterococcus faecalis | ~128 µg/mL nih.gov |
| 2H-Indazole Derivative | Staphylococcus aureus | 64-128 µg/mL nih.gov |
| 2H-Indazole Derivative | Staphylococcus epidermidis | 64-128 µg/mL nih.gov |
| 6-Bromo-1H-Indazole-Triazole Analogue | Bacillus subtilis | Moderate to good inhibition researchgate.net |
Antifungal Potential
The antifungal properties of indazole derivatives have also been an area of investigation. Research into a series of 2,3-diphenyl-2H-indazole derivatives revealed that specific compounds exhibited in vitro growth inhibition against the fungal pathogens Candida albicans and Candida glabrata. nih.govnih.gov
In a separate study, newly synthesized 6-bromo-1H-indazole derivatives containing a 1,2,3-triazole component were screened for their antifungal efficacy. researchgate.net Among the tested compounds, one derivative was found to be active against Candida albicans. researchgate.net However, the fungi Aspergillus niger was unaffected by the compounds in this particular series. researchgate.net These findings indicate that the indazole scaffold can be a valuable template for the development of new antifungal agents, particularly against opportunistic yeast pathogens.
Antitubercular Activity
Several studies have explored the potential of indazole and related heterocyclic structures as antitubercular agents. A series of cyclohexenone and indazole derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. researchgate.net
Furthermore, research on benzimidazole (B57391) derivatives, which share structural similarities with indazoles, has yielded promising results. nih.gov A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were assessed for in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov The active compounds from this initial screening were then evaluated in vivo, where a dose of 1.34 mg/kg was determined to be safe in mice models. nih.gov One compound from this series was noted for its ability to inhibit key mycobacterial enzymes, including isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov Another study focused on isoniazid derivatives, a cornerstone of tuberculosis treatment, and found that a novel derivative containing a 1-methyl-1H-pyrrol-2-ylmethylene group was active against an isoniazid-resistant strain of M. tuberculosis, with a MIC value of 0.14 μM. nih.gov
Other Significant Biological Activities
Anti-inflammatory Properties
Indazole-containing compounds are known to possess a wide array of pharmacological activities, including anti-inflammatory effects. nih.govresearchgate.net The anti-inflammatory potential of certain indazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
A study involving a set of 2,3-diphenyl-2H-indazole derivatives evaluated their potential as dual antimicrobial and anti-inflammatory agents. nih.govnih.gov The anti-inflammatory activity was assessed through in vitro assays against human cyclooxygenase-2 (COX-2). nih.govnih.gov The results showed that four of the synthesized compounds displayed inhibitory activity against COX-2 at a concentration of 10 µM. nih.govnih.gov Docking calculations suggested that these compounds bind to the enzyme in a manner similar to the known COX-2 inhibitor, rofecoxib. nih.gov Other investigations have also reported that certain indazole derivatives exhibit inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net
| Compound Class | Target | Activity |
|---|---|---|
| 2,3-Diphenyl-2H-Indazole Derivative | Cyclooxygenase-2 (COX-2) | Inhibition at 10 µM nih.govnih.gov |
| Indazole Derivative | Cyclooxygenase-1 (COX-1) | Inhibitory Activity researchgate.net |
| Indazole Derivative | Cyclooxygenase-2 (COX-2) | Inhibitory Activity researchgate.net |
Antiviral Potential
There is no available scientific evidence to support the antiviral potential of this compound or its derivatives.
Anti-HIV Activity
Investigations into the anti-HIV activity of this compound and its derivatives have not been reported in the accessible scientific literature.
Radioprotective Activity
The potential for this compound or its derivatives to act as radioprotective agents has not been a subject of published research.
Antiparasitic Activity (e.g., Antileishmanial)
There are no documented studies on the antiparasitic or antileishmanial activities of this compound and its derivatives.
Structure Activity Relationship Sar and Mechanism of Action Studies
Elucidation of Key Pharmacophoric Elements within the 2-(1H-Indazol-6-yl)ethanamine Structure
The this compound molecule is comprised of two primary pharmacophoric elements. The first is the 1H-indazole ring , a bicyclic aromatic heterocycle. This rigid system contains two nitrogen atoms, one pyrrolic (N1) and one pyridinic (N2), which can act as hydrogen bond donors and acceptors, respectively. The aromatic nature of the ring allows for π-π stacking and hydrophobic interactions with biological targets. The second key element is the ethanamine side chain . This flexible chain contains a terminal primary amine group, which is typically protonated at physiological pH. This positively charged group is crucial for forming strong ionic interactions or salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in receptor binding pockets or enzyme active sites. The two-carbon linker provides conformational flexibility, allowing the amine to orient itself optimally for binding.
Impact of Substituent Effects on Biological Potency and Selectivity
Modifications to either the indazole ring or the ethylamine (B1201723) chain have profound effects on the biological activity, potency, and selectivity of the resulting compounds.
The substitution pattern on the indazole ring is a critical determinant of biological activity. The position, size, and electronic nature (electron-donating or electron-withdrawing) of substituents can fine-tune the molecule's interaction with its target. For instance, in the development of DNA Gyrase B inhibitors, substitutions on the indazole ring were explored to enhance binding affinity. It was discovered that placing a hydroxyl (-OH) or methoxy (B1213986) (-OMe) group at the C6-position of the indazole ring could re-engage a key asparagine residue (Asn54) in the enzyme's active site, an interaction deemed critical for potent enzymatic inhibition. nih.gov
Similarly, studies on 3-substituted 1H-indazoles as inhibitors of the IDO1 enzyme revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was essential for strong inhibitory activity. nih.gov In the context of antiprotozoal activity, research has suggested that the presence of electron-withdrawing groups on the indazole ring can favor activity against pathogens like E. histolytica and T. vaginalis. researchgate.net
| Parent Scaffold | Position of Substitution | Substituent | Target | Observed Effect on Activity | Reference |
|---|---|---|---|---|---|
| Indazole | C6 | -OH, -OMe | DNA Gyrase B | Enhanced binding affinity by forming H-bond with Asn54 residue. | nih.gov |
| 1H-Indazole | C3 | Carbohydrazide moiety | IDO1 Enzyme | Crucial for potent in vitro inhibitory activity. | nih.gov |
| Indazole | General | Electron-withdrawing groups | Protozoa (e.g., E. histolytica) | Favors antiprotozoal activity. | researchgate.net |
| 3,6-disubstituted Indazole | C3, C6 | Various aromatic/heterocyclic groups | Hepcidin Production | Optimization led to potent inhibitors. | nih.gov |
Alterations to the ethanamine side chain, including changes to its length, rigidity, and the substitution pattern of the terminal amine, significantly impact receptor binding and functional activity. For serotonin (B10506) 5-HT2C receptor agonists, modifying the ethanamine chain of a related furo[2,3-g]indazol-1-yl scaffold by adding a methyl group to the alpha-carbon (creating a methylethylamine) was a key part of the SAR that led to a potent agonist. nih.gov
In the development of dopamine (B1211576) receptor ligands, N-substitution of the amine group is a common strategy. For derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, substitution on the amino group with ethyl or n-propyl groups was found to decrease affinity for D1 binding sites but significantly enhance potency at D2 binding sites. researchgate.net This highlights how simple alkyl additions can modulate receptor selectivity. Further extension to an aminopropyl chain on the indazole N1 position was explored in the design of potent 5-HT2 receptor agonists. researchgate.net
| Parent Scaffold | Chain Modification | Target Receptor | Observed Effect on Activity/Binding | Reference |
|---|---|---|---|---|
| Furo[2,3-g]indazol-1-yl | α-methylation of ethylamine chain | 5-HT2C | Contributed to high agonistic activity. | nih.gov |
| Phenyl-ethylamine | N-ethyl or N-n-propyl substitution | Dopamine D2 | Greatly enhanced binding effectiveness. | researchgate.net |
| 1H-Indazole | N1-(2-aminopropyl) chain | 5-HT2 | Led to potent, peripherally acting agonists. | researchgate.net |
Conformational Analysis and its Correlation with Biological Activity
The this compound scaffold possesses considerable conformational flexibility due to the rotatable bonds in the ethylamine side chain. The spatial arrangement of the terminal amine relative to the planar indazole ring is a critical factor for productive interaction with a biological target. Conformational analysis, through computational methods like molecular mechanics (MM2) and molecular dynamics (MD) simulations, is used to predict the low-energy, biologically active conformations. nih.govnih.gov
For structurally related compounds like 2-aminoindans, conformational analysis has been used to correlate the preferred geometry (e.g., equatorial vs. axial position of the nitrogen atom) with potent dopamine receptor agonism. nih.gov It is predicted that for a molecule to be a potent agonist, the nitrogen atom must be positioned close to the aromatic ring plane, a conformation that can be favored or disfavored by substituents. nih.gov Understanding the conformational landscape of this compound derivatives is therefore essential for rational drug design, as it dictates how well the pharmacophoric elements can align with the complementary features of a receptor or enzyme active site.
Investigating Molecular Mechanisms Underlying Observed Pharmacological Effects
Derivatives of this compound exert their pharmacological effects through various molecular mechanisms, most notably through the specific inhibition of enzymes.
The indazole scaffold has proven to be a versatile core for the design of inhibitors targeting several important enzyme classes.
Kinases : A multitude of indazole-based compounds have been developed as potent protein kinase inhibitors. By modifying the core scaffold, researchers have created inhibitors for targets such as FMS-like tyrosine kinase 3 (FLT3), Polo-like kinase 4 (PLK4), ERK1/2, and Phosphoinositide-Dependent Kinase-1 (PDK1). nih.gov For example, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were designed as FLT3 inhibitors for acute myeloid leukaemia, with optimized compounds showing nanomolar potency against both wild-type and mutant forms of the enzyme.
DNA Gyrase B : The indazole scaffold has been successfully employed to create a novel class of bacterial DNA gyrase B (GyrB) inhibitors. nih.govacs.orgnih.gov These compounds act by occupying the ATP-binding site on the GyrB subunit, thereby preventing the enzyme from providing the energy required for its catalytic function in DNA replication. acs.org Structure-based drug design guided the optimization of these inhibitors, leading to compounds with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens. nih.govacs.org
Phosphodiesterase (PDE) : More recently, indazole derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses inflammatory responses. A series of N²-substituted indazole-based compounds were designed as PDE4D inhibitors, with an optimized derivative, LZ-14, showing high potency (IC₅₀ = 10.5 nM) and demonstrating anti-inflammatory effects in preclinical models of inflammatory bowel disease. nih.gov
| Enzyme Target | Mechanism of Inhibition | Example Derivative Class | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| FLT3 Kinase | ATP-competitive inhibition | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | 22.8 - 41.6 nM | frontiersin.org |
| Pim-1 Kinase | ATP-competitive inhibition | 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole | 0.4 nM | nih.gov |
| DNA Gyrase B | Inhibition of ATPase activity | Substituted Indazoles | ~10 nM (assay limit) | nih.gov |
| Phosphodiesterase 4D (PDE4D) | Inhibition of cAMP degradation | N²-substituted Indazole (LZ-14) | 10.5 nM | nih.gov |
Receptor Binding Affinity and Functional Agonism/Antagonism
Research into derivatives of this compound has primarily focused on their interaction with serotonin (5-HT) receptors and tyrosine kinases. These studies demonstrate that the indazole-ethylamine scaffold is a versatile template for developing potent and selective ligands.
A notable area of investigation has been the development of 5-HT2 receptor agonists. A series of 1-(2-aminopropyl)-1H-indazole analogues were synthesized and evaluated for their potential as treatments for ocular hypertension. Within this series, the compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT2 receptor agonist. nih.gov This compound demonstrated high selectivity for the 5-HT2 receptors over other serotonergic receptor subtypes. nih.gov
In another study, a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized to identify potent and selective 5-HT2C receptor agonists. ebi.ac.uk Among the compounds tested, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) showed high agonistic activity at the human 5-HT2C receptor. ebi.ac.uk
The table below summarizes the functional activity of these representative derivatives.
| Compound Name | Target Receptor | Functional Activity | Potency (EC50) |
| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT2 | Agonist | 42.7 nM |
| (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) | 5-HT2C | Agonist | 1.0 nM |
It is important to note that no direct receptor binding affinity or functional agonism/antagonism data has been published for the parent compound, this compound.
Cellular Pathway Modulation (e.g., PI3K-Akt-mTOR signaling, cell cycle progression)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer. unc.edunih.gov The indazole core is a key structural feature in several small molecule inhibitors targeting this pathway.
Research has led to the discovery of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) , a potent and selective inhibitor of Class I PI3 kinases. nih.gov This compound, which incorporates an indazole moiety, demonstrates the potential for this chemical scaffold in modulating the PI3K/Akt/mTOR pathway. The inhibition of this pathway can lead to decreased cell proliferation and survival, making it a key target in oncology research. unc.edu
Furthermore, derivatives of this compound have been investigated as inhibitors of other kinases involved in cell cycle progression. For instance, a series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and cell cycle progression. nih.gov
While these findings highlight the potential for indazole-containing compounds to modulate critical cellular signaling pathways, there is currently no published research specifically detailing the effects of this compound on the PI3K-Akt-mTOR signaling pathway or cell cycle progression. Further studies are required to determine if the parent compound shares the inhibitory activities of its more complex derivatives.
Computational and Theoretical Chemistry in the Research of 2 1h Indazol 6 Yl Ethanamine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between small molecules, such as derivatives of 2-(1H-indazol-6-yl)ethanamine, and their biological targets.
Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various protein targets. For instance, in the context of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia, docking studies of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have revealed crucial interactions within the ATP-binding site. nih.govresearchgate.netresearchgate.net One potent inhibitor, compound 8r , demonstrated that the indazole group plays a significant role in the receptor-ligand complex. nih.gov The amino hydrogen of the indazole forms a hydrogen bond with the amide oxygen of Cys694, while the N-H of the amide linker forms another hydrogen bond with the oxygen of Asp829. nih.gov Furthermore, the benzimidazole (B57391) fused ring engages in π-π stacking interactions with the phenyl groups of Phe691 and Phe830, which are critical for inhibitory activity. nih.gov
The following table summarizes the key interactions observed in the docking of compound 8r with FLT3:
| Interacting Residue | Type of Interaction | Distance (Å) |
| Cys694 | Hydrogen Bond | 1.95 |
| Asp829 | Hydrogen Bond | 1.90 |
| Phe691 | π-π Stacking | - |
| Phe830 | π-π Stacking | - |
| His809 | π-cation Interaction | - |
Similarly, computational investigations on indazole scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, have shown promising results. biotech-asia.org Newly designed indazole-based molecules exhibited favorable binding affinities and interactions with the VEGFR-2 enzyme. biotech-asia.org For example, a study identified several indazole derivatives with significant binding scores against VEGFR-2 (PDB IDs: 4AGD and 4AG8), suggesting their potential as effective inhibitors. biotech-asia.org
In the realm of antibacterial research, molecular docking has been employed to study the interaction of indazole derivatives with DNA gyrase B, an essential enzyme for bacterial DNA replication. pnrjournal.comsciforum.netekb.eg Docking analyses of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives with the DNA gyrase B subunit from E. coli (PDB ID: 1KZN) revealed hydrogen bonding and hydrophobic interactions with key amino acid residues, such as MET-91 and ASP-49, indicating their potential as DNA gyrase inhibitors. sciforum.net
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. tandfonline.comnih.govbenthamdirect.comunibl.org The indazole scaffold has been a focus of such screening efforts.
Fragment-based virtual screening has been successfully utilized to design novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. tandfonline.comnih.gov This approach led to the identification of an indazole derivative, compound 9d , as a hit compound with an IC50 of 15.0 nM. tandfonline.comnih.gov Subsequent optimization resulted in compound 9u , which exhibited even more potent inhibitory activity. tandfonline.comnih.gov
In another study, virtual screening of indazole derivatives led to the identification of a potent inhibitor of FGFR1, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, with an IC50 value of 100 nM. benthamdirect.com These examples highlight the power of virtual screening in identifying novel lead compounds based on the this compound core structure for various therapeutic targets. tandfonline.comnih.govbenthamdirect.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of new compounds and for understanding the physicochemical properties that govern their potency.
QSAR studies on indazole derivatives have led to the development of predictive models for their anticancer activity. researchgate.netnih.gov For instance, 2D and 3D QSAR models have been developed for a series of indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors. researchgate.net The best 2D-QSAR model, generated by the multiple linear regression (MLR) method, showed a high correlation coefficient (r²) of 0.9512 and good predictive ability. researchgate.net Similarly, a 3D-QSAR model built using the SWF kNN approach demonstrated a high internal cross-validation regression coefficient (q²) of 0.9132. researchgate.net These models provide a reliable framework for predicting the anticancer activity of new indazole derivatives. researchgate.netresearchgate.netijpcat.com
Field and Gaussian-based 3D-QSAR studies have also been performed on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors. nih.gov The resulting models were validated statistically and provided a structural basis for designing new, more potent inhibitors. nih.gov
A key aspect of QSAR modeling is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. ijcrt.org These descriptors can be steric, electronic, or hydrophobic in nature.
In the 3D-QSAR study of indazole derivatives as HIF-1α inhibitors, steric and electrostatic maps were generated. nih.gov These maps highlighted the regions where bulky groups or specific electronic properties would enhance or diminish the inhibitory activity. nih.gov Such insights are invaluable for the rational design of new derivatives with improved potency.
Studies on various heterocyclic compounds, including indazoles, have often identified descriptors such as hydrogen count and hydrophilicity as being important for their anticancer activity. researchgate.net The analysis of drug-likeness properties of substituted indazoles also considers parameters like molecular weight, predicted lipophilicity (clogP), and the number of hydrogen bond donors and acceptors. ijcrt.org
The following table shows a sample of physicochemical properties for a series of substituted indazoles from a drug-likeness study:
| Compound | Molecular Weight | MolLogP | Drug-likeness Score |
| 3a | 118 | 1.79 | -2.04 |
| 3b | 132 | 1.89 | -1.37 |
| 3c | 284 | 1.32 | -1.31 |
| 3d | 298 | 1.12 | -1.23 |
| 3e | 163 | 0.84 | -1.67 |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies provide valuable information about the electronic properties of molecules, such as their reactivity and stability.
DFT calculations have been performed to understand the reactivity differences between indazole and indole (B1671886) electrophiles. pnrjournal.com These studies can elucidate the electronic nature of the indazole ring system, which is crucial for its interaction with biological targets. By analyzing parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential, researchers can gain insights into the molecule's behavior and design derivatives with optimized electronic properties for enhanced biological activity. edu.krdresearchgate.net
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule is fundamental to its reactivity and interactions. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to analyze the distribution of electrons within this compound. This analysis helps in identifying the regions of the molecule that are electron-rich or electron-poor, which are crucial for understanding how the molecule will interact with other molecules, including biological receptors.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electrostatic potential on the electron density surface of the molecule, highlighting regions of positive and negative potential. For this compound, the nitrogen atoms of the indazole ring and the amino group of the ethanamine side chain are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms attached to these nitrogens would exhibit positive potential.
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
Table 1: Key Electronic Properties and Reactivity Descriptors
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. |
| Global Hardness (η) | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | Measures the power of an atom to attract electrons. |
| Chemical Potential (μ) | Describes the escaping tendency of electrons from a stable system. |
While specific DFT calculations for this compound are not widely published, the principles of such analyses on similar heterocyclic compounds suggest that the indazole core's aromaticity and the presence of the ethylamine (B1201723) substituent significantly influence its electronic properties and subsequent biological interactions.
Conformational Preferences and Tautomeric Equilibria (General Indazole Studies)
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, understanding its conformational preferences and the potential for tautomerism is essential.
Tautomeric Equilibria of the Indazole Core:
The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govnih.gov Computational and experimental studies have consistently shown that the 1H-indazole is the more thermodynamically stable form. nih.govnih.gov This stability is a key factor in its prevalence in biological systems and its use as a scaffold in medicinal chemistry. The free energy difference between the 1H- and 2H-tautomers is typically in the range of 2-3 kcal/mol, favoring the 1H form. sci-hub.se
Table 2: Comparison of 1H- and 2H-Indazole Tautomers
| Feature | 1H-Indazole | 2H-Indazole |
|---|---|---|
| Relative Stability | More stable, predominant form nih.govnih.gov | Less stable nih.gov |
| Basicity | Weaker base | Stronger base |
| Prevalence | Commonly used in drug design nih.gov | Less common |
Conformational Preferences of the Ethanamine Side Chain:
The ethylamine side chain of this compound introduces conformational flexibility. The rotation around the single bonds allows the amino group to adopt various spatial orientations relative to the rigid indazole ring. Computational conformational analysis can identify the low-energy conformers that are most likely to exist. The preferred conformation will be a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the amino group and the nitrogen atoms of the indazole ring. The specific conformation of this side chain is critical as it often dictates how the molecule fits into the binding pocket of a biological target.
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape in solution and, more importantly, to simulate its interaction with a biological target, such as a protein receptor.
By simulating the molecule in a solvent box (typically water), researchers can map out the accessible conformations and the energy barriers between them, providing a comprehensive view of the molecule's flexibility. This is crucial for understanding how the molecule might adapt its shape upon binding to a receptor.
When studying ligand-protein interactions, MD simulations can elucidate the binding dynamics. nih.govnih.gov Starting from a docked pose, the simulation shows how the ligand and protein mutually adjust their conformations to achieve a stable binding mode. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity. frontiersin.org Furthermore, MD simulations can be used to calculate the binding free energy, providing a quantitative prediction of the ligand's potency. nih.gov Studies on various indazole derivatives have successfully used MD simulations to understand their binding mechanisms with targets like VEGFR-2 and HIF-1α, providing insights for the design of new and improved inhibitors. nih.govnih.gov
Advanced Analytical Characterization in Academic Research of 2 1h Indazol 6 Yl Ethanamine
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful, non-destructive means to probe the chemical structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in the analytical chemist's arsenal.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁵N, to generate detailed information about the chemical environment of each atom.
For 2-(1H-indazol-6-yl)ethanamine, ¹H NMR spectroscopy would be used to identify all the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the indazole ring, the ethyl side chain, and the amine group. The chemical shift (δ) of these signals, their integration (the area under the signal, proportional to the number of protons), and their splitting patterns (multiplicity, due to spin-spin coupling with neighboring protons) would allow for the precise assignment of each proton to its position in the molecule.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic) and the nature of its bonding.
¹⁵N NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable insights into the electronic environment of the nitrogen atoms within the indazole ring and the primary amine group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is a hypothetical representation of expected NMR data based on the known structure. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 (Indazole NH) | ~13.0 | - |
| H3 (Indazole CH) | ~8.0 | ~135 |
| H4 (Indazole CH) | ~7.7 | ~122 |
| H5 (Indazole CH) | ~7.1 | ~120 |
| H7 (Indazole CH) | ~7.5 | ~110 |
| Ethyl CH₂ | ~3.0 | ~40 |
| Ethyl CH₂ | ~3.2 | ~30 |
| Amine NH₂ | ~1.5-3.0 (broad) | - |
| C3 | - | ~135 |
| C3a | - | ~140 |
| C4 | - | ~122 |
| C5 | - | ~120 |
| C6 | - | ~138 |
| C7 | - | ~110 |
| C7a | - | ~125 |
| Ethyl C | - | ~40 |
| Ethyl C | - | ~30 |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound, with a molecular formula of C₉H₁₁N₃, the expected exact mass is approximately 161.1004 g/mol . High-Resolution Mass Spectrometry (HRMS) would be employed to confirm this exact mass, which in turn verifies the elemental composition of the molecule with a high degree of confidence. Techniques like Electrospray Ionization (ESI-MS) are commonly used to gently ionize the molecule, typically by protonation to form the [M+H]⁺ ion, which would be observed at an m/z of approximately 162.1082.
Analysis of the fragmentation patterns in the mass spectrum can further corroborate the proposed structure. For instance, the cleavage of the bond between the two ethyl carbons or the bond between the ethyl group and the indazole ring would result in characteristic fragment ions.
Table 2: Key Mass Spectrometry Data for this compound
| Analysis Type | Expected Result | Information Gained |
| Molecular Formula | C₉H₁₁N₃ | Elemental Composition |
| Monoisotopic Mass | 161.1004 u | Precise molecular mass |
| ESI-MS ([M+H]⁺) | m/z ≈ 162.1082 | Confirmation of molecular weight |
| HRMS | Confirmation of exact mass to within a few ppm | Unambiguous elemental formula |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the frequencies that correspond to the vibrational frequencies of its bonds.
An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the indazole ring and the primary amine, the C-H bonds of the aromatic ring and the aliphatic side chain, and the C=C and C=N bonds within the indazole ring system. The presence and position of these bands provide direct evidence for the key functional groups of the molecule.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |
| Amine & Indazole | N-H stretch | 3200-3500 (broad) |
| Aromatic | C-H stretch | 3000-3100 |
| Aliphatic | C-H stretch | 2850-2960 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Indazole Ring | C=N stretch | 1600-1650 |
| Amine | N-H bend | 1550-1650 |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism
While NMR provides the structure in solution, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained can be used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with very high precision.
For this compound, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of its molecular structure. It would also reveal details about the conformation of the ethylamine (B1201723) side chain relative to the indazole ring and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. Furthermore, this technique is essential for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, which is of critical importance in materials science and pharmaceutical development.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Prep-HPLC)
Chromatographic techniques are essential for both assessing the purity of a synthesized compound and for its isolation and purification. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying each component in a mixture.
To assess the purity of a sample of this compound, a solution of the compound would be injected into an HPLC system. The compound would travel through a column packed with a stationary phase, and its interaction with this phase would cause it to separate from any impurities. A detector at the end of the column would generate a chromatogram, and the purity of the sample would be determined by the relative area of the peak corresponding to the target compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) operates on the same principles as analytical HPLC but on a larger scale. It is used to purify larger quantities of a compound, making it an important tool for obtaining highly pure samples of this compound for further research and analysis.
Future Research Directions and Translational Perspectives for 2 1h Indazol 6 Yl Ethanamine
Exploration of Novel Therapeutic Targets and Biological Pathways
The indazole nucleus is a cornerstone in the development of inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes and frequently implicated in cancer. rsc.orgnih.gov Derivatives built upon the indazole scaffold have shown potent activity against numerous cancer-related targets. researchgate.netnih.gov Future research should systematically explore the potential of 2-(1H-indazol-6-yl)ethanamine as a precursor for novel inhibitors targeting kinases and other enzymes involved in oncogenesis.
Key areas for exploration include:
Kinase Inhibition: The scaffold is integral to numerous kinase inhibitors. rsc.org Further derivatization of this compound could yield potent and selective inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Unc-51-Like Kinase 1 (ULK1). nih.govrsc.org For instance, derivatives like (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one have demonstrated nanomolar efficacy against PLK4. nih.gov
Signaling Pathways: The PI3K/Akt signaling pathway, often deregulated in cancer, is a validated target for indazole-containing molecules. researchgate.net Systematic screening of novel derivatives of this compound against components of this and other critical pathways, such as the ERK1/2 pathway, could identify new therapeutic leads. nih.gov
Immunomodulation: Indoleamine-2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression within tumors. researchgate.net Designing derivatives of this compound to target IDO1 could offer a new strategy for cancer immunotherapy. nih.gov
Table 1: Examples of Biological Targets for Indazole-Based Compounds
| Target Class | Specific Target | Derivative Example | Observed Activity (IC₅₀) |
| Serine/Threonine Kinase | Pim-1, Pim-2, Pim-3 | 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles | 0.4 nM, 1.1 nM, 0.4 nM |
| Serine/Threonine Kinase | Polo-like kinase 4 (PLK4) | (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) | Single-digit nM range |
| Tyrosine Kinase | EGFR, EGFR T790M | 1H-indazole derivative 109 | 8.3 nM, 5.3 nM |
| Serine/Threonine Kinase | ERK1/2 | 1H-indazole amide derivative | 9.3 - 25.8 nM |
| Immuno-oncology Enzyme | IDO1 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Potent protein suppression |
Development of Advanced Synthetic Methodologies for Scalable Production
The translation of promising compounds from the laboratory to clinical use hinges on the ability to produce them efficiently, economically, and at a large scale. While numerous methods exist for synthesizing the indazole core, future research must focus on optimizing these processes for this compound and its derivatives. nih.govnih.gov
Key advancements should target:
Catalyst-Based Approaches: Transition-metal catalysts (e.g., palladium, copper, rhodium) have significantly improved the efficiency of indazole synthesis. nih.govbenthamdirect.com Further development of novel catalytic systems could lead to higher yields, milder reaction conditions, and greater functional group tolerance, which is crucial for creating diverse chemical libraries. nih.govnih.gov
Green Chemistry: Investigating and adopting green chemistry principles, such as using environmentally benign solvents and reducing the number of synthetic steps, will be essential for sustainable and cost-effective production. benthamdirect.comingentaconnect.com
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow chemistry can offer significant advantages in terms of scalability, safety, and process control, particularly for multi-step syntheses of complex derivatives. researchgate.net
Route Optimization: A primary challenge is the regioselective alkylation of the indazole nitrogen, which can lead to mixtures of N-1 and N-2 isomers. pnrjournal.com Developing more selective and high-yielding synthetic routes is a critical area for methodological improvement.
Design of Targeted Delivery Systems and Prodrug Strategies
Many potent kinase inhibitors, a class to which indazole derivatives belong, suffer from poor solubility and non-specific tissue distribution, leading to dose-limiting side effects. nih.govbenthamdirect.com Targeted delivery systems and prodrug strategies offer a promising avenue to overcome these limitations.
Future research in this area should include:
Nanoparticle-Based Delivery: Encapsulating indazole-based compounds within nanocarriers—such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles—can enhance their solubility, improve pharmacokinetic profiles, and enable passive or active targeting to tumor tissues. nih.govmdpi.comualberta.ca
Prodrug Development: The ethylamine (B1201723) side chain of this compound is an ideal handle for chemical modification to create prodrugs. These inactive precursors can be designed to be activated by specific enzymes or the unique microenvironment of a tumor (e.g., hypoxia, low pH), thereby releasing the active drug preferentially at the site of action and minimizing systemic exposure.
In-depth Preclinical Evaluation and Toxicity Profiling
A rigorous preclinical evaluation is necessary to identify the most promising candidates for clinical development. This involves comprehensive testing of efficacy and initial safety in relevant biological models.
Key components of this evaluation include:
In Vitro Cytotoxicity: Novel derivatives should be screened against a broad panel of cancer cell lines to determine their potency (e.g., IC₅₀ values) and spectrum of activity. rsc.org Crucially, this must be paired with testing against non-cancerous cell lines to establish a preliminary therapeutic window and selectivity index. japsonline.comresearchgate.net For example, studies on curcumin-indazole analogs showed selective cytotoxicity against WiDr colorectal carcinoma cells over normal Vero cells. japsonline.com
Mechanism of Action Studies: For lead compounds, it is vital to confirm their mechanism of action. This includes verifying target engagement (e.g., inhibition of kinase phosphorylation) and elucidating downstream effects on cellular processes like apoptosis, cell cycle arrest, and inhibition of cell migration. rsc.org
In Vitro Metabolism: Understanding how the compound is metabolized is crucial for predicting its behavior in vivo. Studies using human liver microsomes can identify major metabolic pathways, such as hydroxylation and hydrolysis, providing insight into potential drug-drug interactions and metabolite activity. nih.gov
In Vivo Efficacy and Toxicology: Promising candidates must be evaluated in animal models (e.g., xenograft models in mice) to confirm their anti-tumor efficacy and assess for any overt toxicity in a whole-organism context. rsc.orgnih.gov
Table 2: Example of In Vitro Cytotoxicity Data for an Indazole Derivative
| Cell Line | Cell Type | Compound | IC₅₀ (µM) | Selectivity Index (SI) |
| WiDr | Colorectal Carcinoma | Curcumin-Indazole Analog 3b | 27.20 | 5.27 |
| HeLa | Cervical Cancer | Curcumin-Indazole Analog 3b | >100 | - |
| MCF-7 | Breast Cancer | Curcumin-Indazole Analog 3b | 45.97 | - |
| Vero | Normal Kidney (Monkey) | Curcumin-Indazole Analog 3b | 143.29 | - |
Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. Data adapted from studies on indazole analogs. japsonline.com
Computational-Guided Drug Discovery and Optimization Cycles
In silico methods are indispensable tools in modern drug discovery, enabling the rapid screening of vast virtual libraries and providing structural insights that guide the rational design of more potent and selective molecules. nih.govlongdom.org
Future computational efforts should focus on:
High-Throughput Virtual Screening (HTS): Using the 3D structure of therapeutic targets, millions of virtual compounds derived from the this compound scaffold can be docked to identify initial hits with favorable binding energies and interaction profiles. nih.govnih.gov
Structure-Based Design and Optimization: For promising hits, molecular docking and molecular dynamics simulations can reveal key binding interactions with the target protein. researchgate.net This information is invaluable for guiding iterative cycles of chemical synthesis and biological testing to optimize potency and selectivity. rsc.orgnih.gov
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the discovery process. biotech-asia.org This allows researchers to prioritize compounds with more drug-like properties, reducing the likelihood of late-stage failures.
Emerging Applications in Chemical Biology and Material Science
Beyond its role as a precursor for therapeutics, the unique chemical properties of this compound open doors to other advanced applications.
Chemical Probes: The scaffold can be modified to create high-quality chemical probes. nih.gov These small molecules are designed to selectively interact with a specific protein target, allowing researchers to study its function in complex biological systems. By attaching fluorescent tags or reactive groups to the ethylamine moiety, derivatives can be used for target identification, validation, and imaging.
Material Science: The nitrogen atoms in the indazole ring and the primary amine can act as ligands, coordinating with metal ions. This property could be exploited to develop novel catalysts, sensors, or functional materials where the indazole unit imparts specific electronic or structural properties. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1H-indazol-6-yl)ethanamine, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., benzimidazole derivatives) are synthesized using aldehydes or ketones under reflux conditions with catalysts like acetic acid. Reaction temperature (e.g., 80–100°C) and solvent choice (e.g., ethanol or DMF) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : Analyze - and -NMR to confirm proton environments and carbon backbone.
- Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS.
- X-ray Crystallography : For crystalline derivatives, use SHELX software to refine crystal structures and resolve potential ambiguities in bond lengths/angles .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : General precautions for aromatic amines apply:
- Use PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers away from light.
- Refer to analogous compounds’ GHS classifications (e.g., unclassified hazards in indole derivatives) for risk assessment .
Advanced Research Questions
Q. What strategies optimize the regioselective functionalization of the indazole ring in this compound?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:
- Electrophilic Substitution : Use Lewis acids (e.g., AlCl) to direct halogenation to specific positions.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids under palladium catalysis for aryl group introduction.
- Protection/Deprotection : Temporarily block reactive sites (e.g., amine groups) to control functionalization .
Q. How can computational methods predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with receptors (e.g., serotonin or kinase targets).
- QSAR Models : Corrogate structural features (e.g., indazole substitution patterns) with activity data from analogous compounds (e.g., bromopyridinyl derivatives) .
Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX software address them?
- Methodological Answer : Common challenges include:
- Twinning : Resolve using TWINLAW in SHELXL.
- Disorder : Apply PART instructions to model disordered atoms.
- High-Resolution Data : Use SHELXL’s restraints (e.g., SIMU) to refine anisotropic displacement parameters. SHELX’s robustness in handling small-molecule data makes it ideal for resolving ambiguities .
Q. How should discrepancies between spectroscopic data and computational models be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with DFT-calculated values (e.g., using Gaussian09). Adjust computational parameters (e.g., solvent models).
- Experimental Replication : Repeat synthesis to rule out impurities.
- Error Analysis : Evaluate SHELX refinement residuals (e.g., R-factors) to identify model inaccuracies .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity reports for this compound derivatives?
- Methodological Answer :
- Assay Variability : Control for assay conditions (e.g., cell lines, incubation times).
- Structural Confirmation : Verify derivative purity via HPLC and LC-MS.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., indole-based amines) to identify substituent-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
